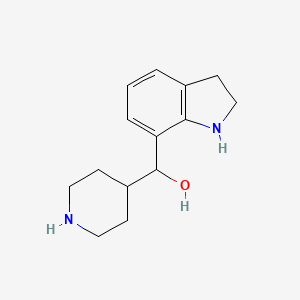
2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indol-7-yl(piperidin-4-yl)methanol is a compound that features both an indole and a piperidine moiety. Indole derivatives are known for their wide range of biological activities, while piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol typically involves the formation of the indole and piperidine rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indol-7-yl(piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives
Scientific Research Applications
2,3-Dihydro-1H-indol-7-yl(piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol involves its interaction with various molecular targets. The indole moiety can interact with receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for specific targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with an indole moiety, involved in plant growth regulation.
Tetrahydro-β-carboline: A compound with structural similarity to indole derivatives, known for its neuroprotective effects
Uniqueness
2,3-Dihydro-1H-indol-7-yl(piperidin-4-yl)methanol is unique due to its combination of indole and piperidine moieties, which can confer a wide range of biological activities and potential therapeutic applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol |
InChI |
InChI=1S/C14H20N2O/c17-14(11-4-7-15-8-5-11)12-3-1-2-10-6-9-16-13(10)12/h1-3,11,14-17H,4-9H2 |
InChI Key |
WNBOFRORKHXRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC3=C2NCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















